molecular formula C22H27N3O7 B12373977 Thalidomide-4-NH-PEG1-COO(t-Bu)

Thalidomide-4-NH-PEG1-COO(t-Bu)

Cat. No.: B12373977
M. Wt: 445.5 g/mol
InChI Key: JMVLZNLHMGGPSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-4-NH-PEG1-COO(t-Bu) is a modified form of Thalidomide, a well-known drug with immunomodulatory properties. This compound is specifically designed for use in the synthesis of PROTAC (PROteolysis TArgeting Chimeras) molecules. It acts as a Cereblon ligand, recruiting the CRBN protein, which is crucial for the degradation of target proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thalidomide-4-NH-PEG1-COO(t-Bu) is synthesized by modifying Thalidomide with a t-Bu (tert-butyl) protecting group. The t-Bu group is attached to the carboxyl end of the molecule, which can be removed under acidic conditions to participate in further reactions . The synthetic route involves the following steps:

    Activation of Thalidomide: Thalidomide is first activated by reacting with a suitable reagent to introduce a reactive group.

    PEGylation: The activated Thalidomide is then reacted with PEG (Polyethylene Glycol) to introduce the PEG1 moiety.

    Protection: The carboxyl end of the PEGylated Thalidomide is protected with a t-Bu group.

Industrial Production Methods

Industrial production of Thalidomide-4-NH-PEG1-COO(t-Bu) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-4-NH-PEG1-COO(t-Bu) undergoes several types of chemical reactions:

    Substitution Reactions: The t-Bu protecting group can be removed under acidic conditions, allowing the compound to participate in substitution reactions.

    Coupling Reactions: The compound can be coupled with other molecules to form PROTACs.

Common Reagents and Conditions

    Acidic Conditions: Used to remove the t-Bu protecting group.

    Coupling Reagents: Such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) for coupling reactions.

Major Products Formed

The major products formed from these reactions are PROTAC molecules, which are used for targeted protein degradation .

Scientific Research Applications

Thalidomide-4-NH-PEG1-COO(t-Bu) has several scientific research applications:

    Chemistry: Used in the synthesis of PROTAC molecules for targeted protein degradation.

    Biology: Helps in studying the role of specific proteins by selectively degrading them.

    Medicine: Potential therapeutic applications in treating diseases by targeting and degrading disease-causing proteins.

    Industry: Used in the development of new drugs and therapeutic agents

Mechanism of Action

Thalidomide-4-NH-PEG1-COO(t-Bu) exerts its effects by acting as a Cereblon ligand. It recruits the CRBN protein, which is part of the E3 ubiquitin ligase complex. This complex tags target proteins with ubiquitin, marking them for degradation by the proteasome. The t-Bu protecting group can be removed under acidic conditions, allowing the compound to participate in the synthesis of PROTAC molecules .

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: The parent compound with immunomodulatory properties.

    Lenalidomide: A derivative of Thalidomide with enhanced immunomodulatory effects.

    Pomalidomide: Another derivative with potent anti-inflammatory and anti-cancer properties.

Uniqueness

Thalidomide-4-NH-PEG1-COO(t-Bu) is unique due to its specific design for use in PROTAC synthesis. The presence of the t-Bu protecting group allows for controlled reactions, making it a valuable intermediate in the development of targeted protein degradation therapies .

Properties

Molecular Formula

C22H27N3O7

Molecular Weight

445.5 g/mol

IUPAC Name

tert-butyl 3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoate

InChI

InChI=1S/C22H27N3O7/c1-22(2,3)32-17(27)9-11-31-12-10-23-14-6-4-5-13-18(14)21(30)25(20(13)29)15-7-8-16(26)24-19(15)28/h4-6,15,23H,7-12H2,1-3H3,(H,24,26,28)

InChI Key

JMVLZNLHMGGPSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.